tert-Butyl 6-amino-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 6-amino-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 219508-62-0. It has a molecular weight of 232.28 and its IUPAC name is tert-butyl 6-amino-1H-indole-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-amino-1H-indole-1-carboxylate” is represented by the linear formula C13H16N2O2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Proteomics Research
1-Boc-6-aminoindole is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and functions, contributing to our understanding of biological processes and diseases.
Synthesis of Unsubstituted 1-Aminoindole Derivatives
1-Boc-6-aminoindole is used in the synthesis of unsubstituted 1-aminoindole derivatives . This process involves rhodium-catalysed C–H bond activation for [3 + 2] annulation using hydrazide and vinylene carbonate . The method is characterized by high yields, mild reaction conditions, and no need for external oxidants . It demonstrates excellent regioselectivity and a wide tolerance for various functional groups .
Development of Bioactive Molecules
1-Amino-indoles, for which 1-Boc-6-aminoindole is a core component, serve as core components of numerous bioactive molecules . These include commercial drugs like besipirdine and indapamide, as well as antidepressant and receptor modulators .
Rhodium-Catalyzed C–H Functionalization
1-Boc-6-aminoindole is used in Rhodium (III)-catalyzed C–H functionalization followed by intramolecular annulation reactions . This protocol leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
While specific future directions for “tert-Butyl 6-amino-1H-indole-1-carboxylate” are not mentioned in the available resources, indole derivatives are a significant area of research due to their prevalence in natural products and drugs. They are being investigated for novel methods of synthesis and their potential applications in treating various disorders .
Mechanism of Action
Target of Action
1-Boc-6-aminoindole, also known as tert-Butyl 6-amino-1H-indole-1-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Boc-6-aminoindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Boc-6-aminoindole may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Indole derivatives, such as 1-Boc-6-aminoindole, may affect various biochemical pathways due to their broad-spectrum biological activities . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , 1-Boc-6-aminoindole may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl 6-aminoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMFSVVFOVRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623733 | |
Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-amino-1H-indole-1-carboxylate | |
CAS RN |
219508-62-0 | |
Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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